

# Long-Term Safety of ALT-836: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST-836  |           |
| Cat. No.:            | B611022 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety data for ALT-836, a novel tissue factor (TF) antagonist, with alternative therapies. Due to the limited availability of extensive long-term safety data for ALT-836, this guide synthesizes preliminary findings and draws comparisons with established treatments for related indications.

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody designed to bind to tissue factor, a protein overexpressed in many solid tumors and implicated in the pathogenesis of various inflammatory and thrombotic conditions.[1] By targeting TF, ALT-836 aims to inhibit tumor growth, angiogenesis, and cancer-associated venous thromboembolism (VTE).[1] This guide evaluates the available safety profile of ALT-836 in the context of other TF-targeting agents, standard chemotherapy, and anticoagulants.

### **Comparative Long-Term Safety Data**

Quantitative long-term safety data for ALT-836 from completed or ongoing clinical trials is not extensively available in the public domain. Early-phase studies provide initial safety insights. A Phase 1 dose-escalation study of single-dose ALT-836 in patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) reported that the most frequent adverse events were anemia (observed in both placebo and ALT-836 treated patients) and dose-dependent, self-resolved hematuria.[2] No major bleeding episodes were reported in this study.[2]

To provide a comparative perspective, this guide examines the long-term safety of three alternative therapeutic agents:







- Tisotumab vedotin: An antibody-drug conjugate (ADC) that also targets tissue factor and is approved for the treatment of recurrent or metastatic cervical cancer.
- Gemcitabine: A standard-of-care chemotherapy agent used in the treatment of various solid tumors, including pancreatic cancer, where ALT-836 has been investigated in combination therapy.
- Enoxaparin: A low-molecular-weight heparin (LMWH) commonly used for the treatment and prophylaxis of VTE.

The following tables summarize the available long-term safety data for these agents from pivotal clinical trials.



| Adverse Event                     | ALT-836 (Phase<br>1, ALI/ARDS)*                    | Tisotumab Vedotin (innovaTV 301, Cervical Cancer) | Gemcitabine Monotherapy (Various Pancreatic Cancer Trials) | Enoxaparin<br>(VTE Treatment<br>- Various<br>Studies) |
|-----------------------------------|----------------------------------------------------|---------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------|
| Hematological                     | Anemia<br>(frequency not<br>specified)[2]          | Hemoglobin<br>Decreased<br>(41%)                  | Neutropenia<br>(Grade 3/4:<br>29.2%)[3]                    | Bleeding (Major: ~0.67-1.5%)[4]                       |
| Lymphocytes<br>Decreased<br>(42%) | Thrombocytopeni<br>a (Grade 3/4: not<br>specified) | Thrombocytopeni<br>a (0.04%)                      |                                                            |                                                       |
| Leukocytes<br>Decreased<br>(30%)  | Anemia (Grade<br>3/4: not<br>specified)            |                                                   | _                                                          |                                                       |
| Gastrointestinal                  | Not Reported                                       | Nausea (33%)                                      | Nausea/Vomiting<br>(Grade 3/4:<br>similar to<br>GemCap)[3] | Not a primary<br>adverse event                        |
| Constipation (25%)                | Diarrhea (similar<br>to GemCap)[3]                 |                                                   |                                                            |                                                       |
| Neurological                      | Not Reported                                       | Peripheral<br>Neuropathy<br>(38%)                 | Not a primary adverse event                                | Not a primary adverse event                           |
| Ocular                            | Not Reported                                       | Conjunctival<br>Adverse<br>Reactions (37%)        | Not Reported                                               | Not Reported                                          |
| Dry Eye (29%)                     |                                                    |                                                   |                                                            |                                                       |
| General                           | Not Reported                                       | Fatigue (28%)                                     | Fatigue (not specified)                                    | Not Reported                                          |
| Renal/Urological                  | Hematuria (dosedependent, selfresolved)[2]         | Not Reported                                      | Not Reported                                               | Not Reported                                          |



|          |                      |                 |                             | Venous         |
|----------|----------------------|-----------------|-----------------------------|----------------|
| Vascular | No major             | Epistaxis (26%) | Not a primary adverse event | Thromboembolis |
|          | bleeding episodes[2] |                 |                             | m (Incidence:  |
|          |                      |                 |                             | ~0.44% with    |
|          |                      |                 |                             | prophylaxis)   |
|          |                      |                 |                             |                |

<sup>\*</sup>Data from a single-dose Phase 1 study; not representative of long-term exposure. Percentages for ALT-836 adverse events are not publicly available.

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below to contextualize the safety data.



| Drug                 | Trial<br>Identifier/Na<br>me      | Phase | Indication                                            | Patient<br>Population                                                                | Dosage and<br>Administratio<br>n                                                                                               |
|----------------------|-----------------------------------|-------|-------------------------------------------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| ALT-836              | NCT0143885<br>3                   | 1     | Acute Lung Injury/Acute Respiratory Distress Syndrome | Adult patients with suspected or proven infection, receiving mechanical ventilation. | Single<br>intravenous<br>dose of 0.06,<br>0.08, or 0.1<br>mg/kg.[2]                                                            |
| ALT-836              | NCT0132555<br>8                   | 1     | Locally<br>Advanced or<br>Metastatic<br>Solid Tumors  | Patients with advanced malignancies known to overexpress TF.                         | Dose- escalation study in combination with gemcitabine. ALT-836 administered on Days 1, 4, 8, 15, and 22 of a 28-day cycle.[1] |
| Tisotumab<br>Vedotin | innovaTV 301<br>(NCT046976<br>28) | 3     | Recurrent or<br>Metastatic<br>Cervical<br>Cancer      | Patients with disease progression on or after chemotherap y.                         | 2 mg/kg<br>(maximum<br>200 mg) via<br>intravenous<br>infusion every<br>3 weeks.[5]                                             |
| Gemcitabine          | Various (e.g.,<br>GEST study)     | 3     | Advanced<br>Pancreatic<br>Cancer                      | Chemotherap<br>y-naive<br>patients with<br>locally<br>advanced or<br>metastatic      | intravenously<br>over 30<br>minutes on<br>Days 1, 8,<br>and 15 of a                                                            |



|            |                                        |     |                                                     | pancreatic<br>cancer.                                 | 28-day cycle.<br>[6][7]                                                                                                      |
|------------|----------------------------------------|-----|-----------------------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Enoxaparin | Various (e.g.,<br>MEDENOX,<br>PREVAIL) | 3/4 | Venous Thromboemb olism (Prophylaxis and Treatment) | Acutely ill medical patients or patients postsurgery. | Prophylaxis: 40 mg subcutaneou sly once daily. Treatment: 1 mg/kg subcutaneou sly every 12 hours or 1.5 mg/kg once daily.[8] |

# Signaling Pathways and Experimental Workflows Tissue Factor Signaling Pathway

ALT-836 exerts its effect by inhibiting the binding of Factor VIIa (FVIIa) to Tissue Factor (TF), thereby blocking the initiation of the extrinsic coagulation cascade and downstream signaling events. The following diagram illustrates the key components of the TF signaling pathway that are relevant to cancer progression.





Click to download full resolution via product page

Tissue Factor signaling pathway and the inhibitory action of ALT-836.

# Experimental Workflow for a Phase 1 Dose-Escalation Study







The following diagram outlines a typical workflow for a Phase 1 clinical trial, such as the studies conducted for ALT-836, designed to assess safety and determine the maximum tolerated dose (MTD).





Click to download full resolution via product page

A simplified workflow for a typical Phase 1 dose-escalation clinical trial.



### Conclusion

The available data suggests that ALT-836 has a manageable safety profile in early-phase clinical trials, with anemia and hematuria being the most noted adverse events in one study.[2] However, comprehensive long-term safety data for ALT-836 is not yet publicly available, which limits a direct and robust comparison with more established therapies.

In contrast, extensive safety data exists for tisotumab vedotin, gemcitabine, and enoxaparin. Tisotumab vedotin, another TF-targeting agent, is associated with ocular toxicity, peripheral neuropathy, and hemorrhage.[9][10] Gemcitabine's primary long-term toxicities are hematological. Enoxaparin carries a known risk of bleeding.

For researchers and drug development professionals, the initial safety findings for ALT-836 are encouraging, particularly the absence of major bleeding events in the early ALI/ARDS study.[2] As more data from ongoing and future clinical trials of ALT-836 become available, a more definitive comparison of its long-term safety profile will be possible. Continued monitoring of the clinical development of ALT-836 is warranted to fully understand its therapeutic potential and place in therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, multicenter, phase III study of gemcitabine combined with capecitabine versus gemcitabine alone as first-line chemotherapy for advanced pancreatic cancer in South Korea PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



- 6. ascopubs.org [ascopubs.org]
- 7. A Phase II Trial of Gemcitabine plus Capecitabine for Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tisotumab Vedotin-tftv for Recurrent or Metastatic Cervical Cancer The ASCO Post [ascopost.com]
- 10. biospace.com [biospace.com]
- To cite this document: BenchChem. [Long-Term Safety of ALT-836: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#long-term-safety-data-for-alt-836-in-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com